4-(3-Chloro-2-methoxyphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-11(3-2-4-12(13)15)9-5-7-10(8-6-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEGOURKMWFSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699138 | |
| Record name | 3'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107517-12-4 | |
| Record name | 3'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Chloro 2 Methoxyphenyl Benzoic Acid and Analogues
Established Synthetic Routes to the Biphenyl (B1667301) Core of 4-(3-Chloro-2-methoxyphenyl)benzoic Acid
The construction of the central biphenyl scaffold of this compound is most prominently achieved through cross-coupling reactions. These methods are favored for their high efficiency and tolerance of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Strategies for Benzoic Acid Derivatives (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings. gre.ac.uklibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this strategy involves coupling a derivative of 4-bromobenzoic acid or 4-iodobenzoic acid with 3-chloro-2-methoxyphenylboronic acid.
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: libretexts.orgyoutube.com
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (e.g., methyl 4-bromobenzoate) to form a palladium(II) species. libretexts.org
Transmetalation: In the presence of a base, the organoboron reagent (3-chloro-2-methoxyphenylboronic acid) transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biphenyl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. libretexts.orgyoutube.com
A variety of palladium catalysts and ligands can be employed to optimize the reaction, with palladium complexes containing phosphine (B1218219) ligands being common. sigmaaldrich.comrsc.org The choice of base, solvent, and reaction temperature are also critical parameters that can significantly influence the yield and purity of the final product. youtube.com For instance, aqueous solutions of bases like potassium carbonate are frequently used. escholarship.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Aryl Halide (e.g., 4-Bromobenzoic acid ester) | Arylboronic Acid (e.g., 3-Chloro-2-methoxyphenylboronic acid) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene (B28343)/Water | Heated reaction, often under inert atmosphere. youtube.comescholarship.org |
Alternative Cyclization and Condensation Approaches for Related Benzoic Acid Scaffolds
While cross-coupling is the most direct route to the biphenyl core, other synthetic methodologies exist for constructing functionalized benzoic acid scaffolds, which can then be elaborated into the target molecule. For instance, oxidation of a pre-assembled biphenyl system containing an alkyl group at the 4'-position (e.g., from a toluene derivative) can yield the desired carboxylic acid. However, such oxidation reactions can sometimes be harsh and may result in lower yields. quora.com
Condensation reactions, while not typically used for direct biphenyl formation, are crucial for synthesizing related heterocyclic systems and can be adapted in multi-step syntheses. Another approach involves the nucleophilic substitution reaction between an activated phenol (B47542) and an aryl halide, though this forms a diaryl ether linkage rather than the direct carbon-carbon bond of a biphenyl. A relevant example is the preparation of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, which involves the reaction of a phenol with 3,4-dichlorobenzotrifluoride. google.com
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound via cross-coupling is contingent on the availability of the requisite precursors: a functionalized benzoic acid and the 3-chloro-2-methoxyphenylboronic acid.
The synthesis of arylboronic acids often starts from the corresponding aryl halide. chemicalbook.com For 3-chloro-2-methoxyphenylboronic acid , a common route involves the reaction of 2-bromo-1-chloro-3-methoxybenzene (B169984) with a strong base like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), such as trimethyl borate. chemicalbook.com Subsequent hydrolysis of the boronic ester yields the desired boronic acid. chemicalbook.comgoogle.com
| Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| Aryl Bromide | 1. n-Butyllithium or Mg 2. Trialkyl borate (e.g., B(OMe)₃) 3. Acidic workup (e.g., HCl) | Aryl-lithium or Grignard reagent, then Boronic ester | Arylboronic Acid |
For the other coupling partner, a functionalized benzoic acid is required, typically a 4-halobenzoic acid like 4-bromobenzoic acid or 4-chlorobenzoic acid. guidechem.combldpharm.com These are commercially available but can also be synthesized through various methods, such as the oxidation of the corresponding p-substituted toluene. quora.com For example, p-chlorotoluene can be oxidized to 4-chlorobenzoic acid. guidechem.com It is also possible to synthesize substituted benzoic acids through methods like the carbonation of a Grignard reagent derived from a dihalobenzene.
Derivatization Techniques for Structural Modification of this compound
The structure of this compound can be further modified to create a library of related compounds. The most common site for derivatization is the carboxylic acid functional group.
Standard organic reactions can be used to convert the carboxylic acid into other functional groups:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. nagwa.com This is a reversible reaction, and conditions can be optimized to favor product formation.
Amidation: Activation of the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride, followed by reaction with an amine, produces an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Additionally, derivatization can occur on the aromatic rings, although this is less common and requires careful consideration of the directing effects of the existing substituents. Further halogenation or nitration could introduce new functional groups, but may lead to mixtures of isomers. Another advanced derivatization method involves using agents like 3-(chlorosulfonyl)benzoic acid to attach a charge-switching tag, which can be useful for analytical purposes. nih.gov
In Vitro Biological Activity Spectrum and Mechanistic Investigations
Exploration of Potential Biological Targets and Pathways for 4-(3-Chloro-2-methoxyphenyl)benzoic Acid Analogues
The structural framework of this compound lends itself to interactions with a variety of biological targets. Research into its analogues has identified several key enzymes, receptors, and cellular pathways that are modulated by this class of molecules.
Enzyme Inhibition Studies
The inhibitory effects of benzoic acid derivatives on various enzymes have been a significant area of investigation.
CSNK2A and PIM3: Analogues of this compound have been explored as inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in various diseases, including cancer and viral infections. nih.govresearchgate.net One study focused on developing 2,6-disubstituted pyrazines with a 4'-carboxyphenyl group, a feature of the titular compound, to achieve potent and selective inhibition of CSNK2A. nih.govnih.gov A key challenge in this area is achieving selectivity over PIM kinases, particularly PIM3, which shares structural similarities with CSNK2A. nih.gov For instance, the replacement of certain groups with ortho-methoxy anilines in pyrazine-based inhibitors has been shown to enhance selectivity for CSNK2A over PIM3. nih.govnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. wikipedia.org Research has shown that derivatization of the carboxylate group in some NSAIDs can lead to potent and selective COX-2 inhibitors. nih.gov For example, certain fenamic acid derivatives have been found to be substrate-selective inhibitors of COX-2. nih.gov In silico studies of a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have indicated a higher affinity for COX-2 compared to acetylsalicylic acid. nih.gov
Meprin α and β: Meprins are metalloproteases involved in matrix protein degradation. nih.gov Studies on hydroxamate-based inhibitors have revealed that acidic substitutions, such as carboxy-benzyl side chains, are crucial for potent inhibition of meprin β. nih.gov The introduction of aromatic carboxylic acid substitutions in pyrazole-based inhibitors has demonstrated a significant increase in potency against meprin β. tandfonline.com
The following table provides a summary of the enzyme inhibition data for analogues of this compound.
| Enzyme | Inhibitor Type | Key Findings |
| CSNK2A | 2,6-disubstituted pyrazines | 4'-Carboxyphenyl group found to be optimal for CSNK2A activity. nih.govnih.gov |
| PIM3 | 2,6-disubstituted pyrazines | Modifications explored to improve selectivity of CSNK2A inhibitors over PIM3. nih.govnih.gov |
| COX-2 | Fenamic acid derivatives | Exhibit substrate-selective inhibition. nih.gov |
| Meprin α | Pyrazole-based inhibitors | Aromatic carboxylic acid substitutions improved activity. tandfonline.com |
| Meprin β | Hydroxamate-based inhibitors | Acidic substitutions are important for high inhibitory potency. nih.gov |
Receptor Interaction Modulations by Benzoic Acid Derivatives
Benzoic acid derivatives have been shown to modulate the activity of various receptors. For instance, tamibarotene, a retinobenzoic acid, selectively binds to retinoic acid receptors to inhibit cell growth. preprints.org Another example is bexarotene, a synthetic retinoid that has a specific affinity for the retinoid X receptor. researchgate.net The interaction of benzoic acid derivatives with the glucose transport system in human erythrocytes has also been investigated, highlighting their potential to modulate membrane protein function. nih.gov
Cellular Pathway Modulation
The influence of benzoic acid analogues extends to the modulation of critical cellular pathways.
eIF4E/eIF4G Interaction: The interaction between the eukaryotic translation initiation factors eIF4E and eIF4G is a crucial step in protein synthesis and a target for anticancer drug development. nih.gov Benzoic acid derivatives are among the compounds identified for their ability to disrupt this interaction, functioning through an allosteric mechanism. nih.gov
NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to various inflammatory diseases. nih.govnih.gov While direct studies on this compound are limited, the general class of benzoic acid derivatives has been investigated for their potential to modulate inflammatory pathways.
Apoptosis Induction: Several benzoic acid derivatives have been shown to induce apoptosis in cancer cells. preprints.orgnih.gov For example, gallic acid, a trihydroxylated benzoic acid, can trigger apoptosis in cervical cancer cell lines. nih.gov Other derivatives have been observed to induce apoptosis in breast and colon cancer cells, often mediated by the activation of caspases. preprints.orgnih.gov
Observed In Vitro Bioactivities of this compound and its Structural Analogues
The in vitro biological activities of this compound and its analogues are diverse, with notable efficacy in antimicrobial and anti-inflammatory assays.
Antimicrobial Efficacy
Antibacterial and Antifungal: Benzoic acid and its derivatives have a long history of use as antimicrobial agents. preprints.org Studies on newly synthesized thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated specific antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida species. researchgate.net The antimicrobial efficacy is often dependent on the nature and position of substituents on the benzene (B151609) ring. researchgate.net For instance, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown activity against Gram-positive bacterial strains. nih.gov
The following table summarizes the antimicrobial activity of some benzoic acid derivatives.
| Compound Type | Target Organisms | Key Findings |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Gram-positive and Gram-negative bacteria, Candida spp. | Activity dependent on substituent nature and position. researchgate.net |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria, C. albicans | Specific derivatives showed targeted antimicrobial action. nih.gov |
Anti-inflammatory Potential
The anti-inflammatory properties of benzoic acid derivatives are well-documented, primarily through the inhibition of the COX pathway. wikipedia.orgwikipedia.org As mentioned earlier, derivatives of salicylic acid and fenamic acids have been modified to create selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with traditional NSAIDs. nih.govnih.gov The ability of these compounds to inhibit pro-inflammatory enzymes like COX-2 underscores their potential as anti-inflammatory agents. nih.govyoutube.com Furthermore, some 1,2,4-triazole (B32235) derivatives have demonstrated anti-inflammatory activity by inhibiting COX-1/COX-2 and other pro-inflammatory mediators. mdpi.com
Anticancer Research and Cell Line Inhibition
No research data was found regarding the evaluation of this compound for anticancer activity. There are no available studies that report its effects on any cancer cell lines or detail its mechanism of action in this context.
Other Emerging Biological Activities (e.g., Antiviral, Antitubercular, Anticonvulsant, Acetylcholinesterase Inhibition)
There is no available scientific literature or published data on the evaluation of this compound for antiviral, antitubercular, anticonvulsant, or acetylcholinesterase inhibition activities.
Structure Activity Relationships Sar and Pharmacophore Elucidation
Impact of the 3-Chloro-2-methoxyphenyl Substituent on Biological Efficacy and Selectivity
The 3-chloro-2-methoxyphenyl group plays a critical role in modulating the biological activity and selectivity of the parent compound. The specific positioning of the chloro and methoxy (B1213986) substituents on the phenyl ring introduces a unique combination of steric and electronic effects that can significantly influence ligand-receptor interactions.
The methoxy group at the 2-position is an electron-donating group. However, its placement at the ortho position relative to the biphenyl (B1667301) linkage introduces significant steric hindrance. This steric bulk can force a non-planar conformation of the biphenyl system, which can be crucial for fitting into a specific binding pocket and may enhance selectivity for a particular target. Experimental studies on other aromatic compounds have demonstrated that ortho-methoxy substituents can decrease the rate of certain reactions compared to meta or para substitutions, likely due to these steric effects. nih.gov This steric influence can be a key determinant in orienting the molecule within a binding site and preventing interactions with off-target proteins.
The combination of an electron-withdrawing chloro group and a sterically influential ortho-methoxy group creates a distinct substitution pattern that fine-tunes the molecule's properties. This can lead to a balance of potency and selectivity that may not be achievable with other substitution patterns.
Role of the Benzoic Acid Moiety in Molecular Recognition and Activity
The benzoic acid moiety is a fundamental component for the molecular recognition and biological activity of this class of compounds. Its carboxylic acid group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong and specific interactions with polar amino acid residues within a protein's binding site, such as arginine, lysine, or serine. acs.orgnih.gov
In many biologically active benzoic acid derivatives, the carboxylate group acts as an anchor, orienting the rest of the molecule within the binding pocket. nih.gov For instance, in inhibitors of certain enzymes, the benzoic acid group is known to form a crucial salt bridge or hydrogen bond with a positively charged residue, which is essential for potent inhibition. nih.gov
Furthermore, the acidic nature of the benzoic acid group influences the compound's physicochemical properties, such as its solubility and ionization state at physiological pH. chemicalbook.comdrugbank.comdrugs.com This is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa of the benzoic acid can be modulated by the electronic effects of the substituents on the biphenyl scaffold, including the 3-chloro and 2-methoxy groups, thereby fine-tuning its binding interactions and pharmacokinetic properties. The presence and position of the carboxylic acid are often critical for the compound to elicit its biological effect. iomcworld.com
Systematic Substituent Effects on the Biphenyl Scaffold for Enhanced Bioactivity
The biphenyl scaffold serves as a rigid and planar framework that allows for the spatial orientation of various substituents in a defined manner, making it a common motif in drug design. nih.gov Systematic modifications of this scaffold have been extensively studied to enhance the bioactivity of numerous compounds, including inhibitors of targets like Fatty Acid-Binding Protein 4 (FABP4). bioworld.comnih.gov
Structure-activity relationship studies on biphenyl derivatives have revealed several key principles:
Substitution Position: The position of substituents on either phenyl ring can dramatically alter activity. For example, ortho-substituents can force a twisted conformation, which may be beneficial for selectivity. nih.gov
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy groups) can modulate the electronic density of the rings, influencing binding affinity and metabolic stability. ijpbs.net
The following table illustrates hypothetical SAR data for biphenyl benzoic acid derivatives targeting a generic protein, based on established principles from related compound series.
| Compound | R1 | R2 | Relative Potency | Comment |
|---|---|---|---|---|
| 1 | H | H | 1 | Unsubstituted parent compound. |
| 2 | 3-Cl | H | 5 | Electron-withdrawing group enhances potency. |
| 3 | H | 2-OCH3 | 2 | Ortho-methoxy may introduce steric hindrance. |
| 4 | 3-Cl | 2-OCH3 | 15 | Combination of electronic and steric effects improves activity. |
| 5 | 4-F | H | 8 | Para-halogen substitution is favorable. |
| 6 | 3-CH3 | H | 3 | Electron-donating group has a modest effect. |
Pharmacophore Model Development for 4-(3-Chloro-2-methoxyphenyl)benzoic acid Derivatives
A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of chemical features necessary for biological activity. acs.orgslideshare.net For derivatives of this compound, a hypothetical pharmacophore model can be developed based on the structural features discussed.
The development of such a model would typically involve the following steps:
Identification of a set of active ligands: A series of analogues with varying substituents and measured biological activities would be required.
Conformational analysis: The low-energy conformations of these active molecules would be generated.
Feature alignment: Common chemical features among the active compounds would be identified and aligned in 3D space. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups. slideshare.net
Model generation and validation: A model is generated that encapsulates these key features. It is then validated by its ability to distinguish known active compounds from inactive ones. ijpbs.netnih.gov
A plausible pharmacophore model for this compound and its active analogues would likely contain the following features:
A Hydrogen Bond Acceptor/Donor: Corresponding to the carboxylic acid of the benzoic acid moiety, crucial for anchoring to the target.
Two Aromatic/Hydrophobic Regions: Representing the two phenyl rings of the biphenyl scaffold. The dihedral angle between these rings would be a critical parameter.
A Halogen Bonding Feature: Representing the chloro group, which can participate in specific interactions.
Steric Exclusion Volumes: To define the space occupied by substituents like the ortho-methoxy group, which can be critical for selectivity.
The following table outlines the key features of a hypothetical pharmacophore model.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor/Donor | Carboxylic Acid | Anchoring to polar residues in the binding site. |
| Aromatic Ring 1 | Benzoic acid phenyl ring | Hydrophobic/pi-pi stacking interactions. |
| Aromatic Ring 2 | 3-Chloro-2-methoxyphenyl ring | Hydrophobic/pi-pi stacking interactions. |
| Halogen Bond Donor | 3-Chloro substituent | Specific interaction with electron-rich atoms. |
| Steric/Hydrophobic Feature | 2-Methoxy substituent | Defines required conformation and selectivity. |
Such a validated pharmacophore model would be a valuable tool for virtual screening of compound libraries to identify novel and potentially more potent derivatives, as well as for guiding the rational design of new analogues with improved biological activity and selectivity. rsc.org
Computational Chemistry and in Silico Approaches to 4 3 Chloro 2 Methoxyphenyl Benzoic Acid Research
Quantum Chemical Calculations (e.g., DFT, HF, HOMO-LUMO Analysis) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. For 4-(3-chloro-2-methoxyphenyl)benzoic acid, DFT calculations can be used to optimize the molecule's three-dimensional geometry, predict its vibrational frequencies (correlating with IR and Raman spectra), and calculate various electronic properties. mdpi.com A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis might reveal that the HOMO is localized on the methoxy-substituted phenyl ring, while the LUMO is centered on the benzoic acid moiety, providing clues about its reaction mechanisms.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons.
Illustrative Data: Calculated Quantum Chemical Parameters for this compound Note: The following data is illustrative to demonstrate the output of such calculations, as specific published values for this compound are not available.
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration. |
| Electronegativity (χ) | 4.15 eV | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | 3.67 eV | A measure of the electrophilic character of a molecule. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid, and the stability of the resulting complex. scielo.org.mxnih.gov
Molecular Docking involves computationally placing the ligand into the binding site of a target protein in various orientations and conformations. rsc.org A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. This process can identify potential biological targets for the compound and provide insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For this compound, docking studies could be performed against a range of therapeutic targets, like enzymes or receptors, to hypothesize its mechanism of action.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target interaction over time. qsartoolbox.org Starting from the best-docked pose, an MD simulation calculates the atomic movements of the system by solving Newton's equations of motion. This allows researchers to assess the stability of the predicted binding mode and analyze the flexibility of the protein and ligand. nih.gov The simulation can reveal conformational changes upon ligand binding and provide a more accurate estimation of binding free energy.
Illustrative Data: Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table is for illustrative purposes only.
| Parameter | Illustrative Value | Description |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |
| Key Interacting Residues | TYR21, LYS45, ASP101 | Amino acid residues in the protein's active site forming crucial interactions. |
| Types of Interactions | Hydrogen bond with ASP101, Pi-Pi stacking with TYR21 | Specific non-covalent interactions stabilizing the complex. |
| RMSD during MD Simulation | 1.8 Å | Root Mean Square Deviation, indicating the stability of the ligand in the binding pocket over time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity.
The resulting QSAR model can identify the key structural features that are either beneficial or detrimental to the biological activity. For instance, a model might reveal that increasing the electrophilicity and maintaining a certain molecular shape enhances the activity of this class of compounds. Such insights are crucial for the rational design and optimization of lead compounds.
In Silico ADMET Predictions and Their Methodological Foundations
In the process of drug discovery, it is critical to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Failures in clinical trials are often attributed to poor pharmacokinetic profiles or unforeseen toxicity. In silico ADMET prediction models provide an early-stage assessment of these properties, saving time and resources.
These predictive models are typically built using large datasets of compounds with known ADMET properties. The methodologies can be based on structural fragments, physicochemical properties, or sophisticated machine learning algorithms. For this compound, a variety of ADMET properties can be predicted:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to assess oral bioavailability.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for assessing potential drug-drug interactions.
Excretion: Properties related to how the compound is eliminated from the body are estimated.
Toxicity: A range of potential toxicities, such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition), can be flagged by in silico models.
These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability.
Illustrative Data: Predicted ADMET Properties for this compound Note: This table is for illustrative purposes only, representing typical outputs of ADMET prediction software.
| ADMET Property | Predicted Outcome | Methodological Basis |
| Human Intestinal Absorption | High | Based on models correlating physicochemical properties (e.g., logP, polar surface area) with absorption. |
| Blood-Brain Barrier Permeability | Low | Predicted using models trained on experimental permeability data and molecular descriptors. |
| CYP2D6 Inhibition | Non-inhibitor | Based on pharmacophore models of CYP enzyme active sites. |
| Ames Mutagenicity | Non-mutagenic | Predicted by identifying or excluding structural alerts associated with mutagenicity. |
| hERG Inhibition | Low risk | QSAR models based on known hERG inhibitors. |
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Analogues Based on SAR Insights
The future development of therapeutics derived from 4-(3-Chloro-2-methoxyphenyl)benzoic acid hinges on rigorous Structure-Activity Relationship (SAR) studies. SAR investigations systematically alter a lead compound's structure to map the chemical features essential for its biological activity, aiming to enhance potency, selectivity, and pharmacokinetic properties.
For the this compound scaffold, SAR exploration would involve several key modifications:
Biphenyl (B1667301) Core Modification: The rotational angle (dihedral angle) between the two phenyl rings is a critical determinant of how the molecule fits into a protein's binding pocket. Introducing bulky or rigid groups can lock the molecule into a more biologically active conformation.
Substitution Pattern Analysis: The existing chloro and methoxy (B1213986) groups on one phenyl ring, and the carboxylic acid on the other, are prime candidates for modification. The effects of shifting these groups to different positions (ortho, meta, para) or replacing them with other substituents (e.g., fluorine, trifluoromethyl, cyano, or small alkyl groups) would be systematically evaluated to probe interactions with target proteins. For instance, replacing the chloro group with a larger halogen may enhance van der Waals interactions, while a hydrogen-bond donor or acceptor could engage with different amino acid residues in a target's active site.
Carboxylic Acid Bioisosteres: The carboxylic acid group is a key feature, often involved in critical hydrogen bonding interactions. However, it can also lead to poor metabolic stability or cell permeability. Replacing it with bioisosteres—chemical groups with similar steric and electronic properties, such as tetrazoles, acyl-sulfonamides, or hydroxamic acids—could improve the drug-like properties of the resulting analogues while preserving or enhancing target engagement.
A hypothetical SAR study could generate a series of analogues to refine activity. The design rationale for such a study is outlined in the table below.
Table 1: Hypothetical Design and Rationale for Novel Analogues
| Analogue ID | Structural Modification from Parent Scaffold | Design Rationale | Predicted Outcome |
|---|---|---|---|
| A-01 | Replace 3-chloro with 3-fluoro | Evaluate the effect of a smaller, more electronegative halogen on binding affinity. | Potentially altered electronic interactions within the binding pocket. |
| A-02 | Shift 2-methoxy to 4-methoxy | Probe the spatial requirements of the methoxy-binding sub-pocket. | Possible loss or gain of affinity depending on target topology. |
| A-03 | Replace benzoic acid with a tetrazole group | Improve metabolic stability and cell penetration while maintaining the acidic pKa needed for key interactions. | Enhanced pharmacokinetic profile. |
| A-04 | Introduce a methyl group at the 4'-position | Add a steric element to explore a deeper hydrophobic pocket and potentially increase selectivity. | Increased potency and/or selectivity over related targets. |
| A-05 | Replace 3-chloro with 3-cyano | Introduce a polar group capable of forming different types of hydrogen bonds. | Novel binding interactions, potentially increasing affinity. |
Identification of New Molecular Targets
While the this compound scaffold is a known building block for RORγt modulators, its structural motifs may allow it to interact with other biological targets, opening new therapeutic avenues. Future research will focus on identifying these potential new targets using advanced, unbiased screening methods.
Key methodologies include:
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) use chemically reactive probes derived from the scaffold to covalently label binding proteins directly within complex biological samples (e.g., cell lysates or living cells). The labeled proteins are then identified using mass spectrometry, revealing a direct map of the compound's protein interactions.
Phenotypic Screening and Target Deconvolution: This approach involves screening a library of analogues based on the scaffold for a desired cellular effect (e.g., anti-inflammatory activity, cancer cell death) without prior knowledge of the target. Once active compounds are identified, target deconvolution techniques—such as drug affinity chromatography or genetic methods (e.g., CRISPR/Cas9 screening)—are employed to pinpoint the specific molecular target responsible for the observed phenotype.
Computational Target Prediction (Inverse Docking): In this in silico approach, the three-dimensional structure of the compound is computationally screened against a large database of protein structures. Algorithms predict the binding affinity of the compound to each protein, generating a ranked list of potential molecular targets that can then be validated experimentally.
These approaches could reveal that the scaffold interacts with other nuclear receptors, kinases, or enzymes, thereby expanding its therapeutic potential beyond autoimmune diseases.
Advanced Computational Modeling for Mechanism-Based Drug Design
Computational modeling is an indispensable tool for accelerating drug design by providing atomic-level insights into how a compound interacts with its target. For the this compound scaffold, advanced computational techniques can guide the rational design of more potent and selective analogues.
Future computational efforts would likely include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this scaffold, docking studies would be used to visualize how different analogues fit into the binding site of a target like RORγt, helping to rationalize SAR data and prioritize the synthesis of the most promising new designs.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations simulate the movements of the protein and the bound ligand over time. This provides a more realistic view of the binding event, allowing researchers to assess the stability of the compound-protein complex and identify key dynamic interactions that contribute to binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling correlates the biological activity of a series of compounds with their 3D structural properties. researchgate.net By building a predictive QSAR model from a set of synthesized analogues, researchers can computationally forecast the activity of virtual compounds, further optimizing the design process before committing to chemical synthesis. researchgate.net
Integration of Omics Data for Systems-Level Understanding
To fully comprehend the biological impact of a drug candidate derived from the this compound scaffold, a systems-level perspective is required. The integration of various "omics" technologies provides a holistic view of the cellular response to the compound, confirming its mechanism of action and revealing potential off-target effects or downstream consequences.
Future research in this area will focus on:
Transcriptomics (RNA-Seq): By treating cells or tissues with a lead compound and sequencing their messenger RNA, researchers can see which genes are turned on or off. nih.govcefic-lri.org For a RORγt inhibitor, this would confirm that genes regulated by RORγt are appropriately suppressed. It could also uncover unexpected changes in other signaling pathways. nih.govcefic-lri.org
Proteomics: This involves the large-scale study of proteins. Using mass spectrometry-based proteomics, researchers can quantify changes in the levels of thousands of proteins following compound treatment. This can validate that the target protein level or activity is affected as intended and reveal downstream effects on protein networks.
By integrating these multi-omics datasets, researchers can build comprehensive models of the compound's activity, leading to a deeper understanding of its therapeutic potential and a more informed path toward clinical translation.
Q & A
Q. What are the standard synthetic routes for 4-(3-Chloro-2-methoxyphenyl)benzoic acid?
The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or Ullmann coupling, to introduce substituents onto the benzoic acid core. Key steps include:
- Functionalization : Electrophilic substitution to introduce chloro and methoxy groups.
- Catalysis : Palladium or nickel catalysts in cross-coupling reactions for aryl-aryl bond formation .
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are common for their polarity and stability under reaction conditions .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. What analytical techniques are used to confirm the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and structural integrity. For example, methoxy groups ( ppm) and aromatic protons ( ppm) are key markers .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] for CHClO: calculated 263.0477) .
Q. What are its primary applications in scientific research?
- Medicinal Chemistry : As a scaffold for designing enzyme inhibitors (e.g., cyclooxygenase-2) due to its aromatic and hydrogen-bonding motifs .
- Material Science : Functionalized benzoic acids are precursors for coordination polymers with applications in catalysis or gas storage .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Steric Hindrance : The 3-chloro and 2-methoxy groups create steric bulk, reducing reactivity in coupling reactions. Strategies include using bulky ligands (e.g., SPhos) to stabilize transition states .
- Electronic Effects : The electron-withdrawing chloro group deactivates the ring, requiring higher catalyst loading or microwave-assisted heating to accelerate reactions .
- Optimization : Design of experiments (DoE) to balance temperature, catalyst ratio, and solvent polarity for improved yields .
Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved?
- Advanced NMR Techniques : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, H-C correlations can distinguish adjacent aromatic protons .
- Computational Modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .
- Alternative Characterization : X-ray crystallography for unambiguous structural confirmation .
Q. What strategies mitigate side reactions during synthesis (e.g., ester hydrolysis or halogen displacement)?
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired hydrolysis .
- Reagent Selection : Use mild bases (e.g., KCO) instead of strong bases to minimize nucleophilic displacement of chlorine .
- Reaction Monitoring : In-situ FTIR or LC-MS to detect intermediates and adjust conditions in real time .
Q. How can researchers explore novel applications (e.g., ligand design) using existing databases?
- Database Mining : Use SciFinder or Reaxys to identify analogs with reported bioactivity or catalytic properties. Filter by substituents (e.g., "3-chloro-2-methoxy") .
- Patent Analysis : Search Espacenet or Google Patents for recent filings on benzoic acid derivatives in drug discovery or materials .
- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replacing methoxy with ethoxy) and assay for activity changes .
Data Contradiction and Optimization
Q. How to address discrepancies in reported biological activity across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., indomethacin for COX inhibition) .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Meta-Analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical rigor .
Q. What computational tools predict the compound’s physicochemical properties?
- ADMET Prediction : SwissADME or ADMETLab to estimate solubility (), permeability (), and toxicity .
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2) and prioritize synthesis .
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh) | DMF/HO | 72 | |
| 2 | Ester Hydrolysis | HSO/MeOH | MeOH | 85 |
Q. Table 2. NMR Chemical Shifts for Key Protons
| Proton | (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OCH | 3.86 | Singlet | Methoxy group |
| H-4 (Ar) | 7.28 | Doublet | Aromatic proton adjacent to Cl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
